molecular formula C10H21N3O B7924369 N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

Cat. No.: B7924369
M. Wt: 199.29 g/mol
InChI Key: QTAOLUJHSTVPFN-JTQLQIEISA-N
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Description

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a chiral pyrrolidine-based acetamide derivative characterized by its stereospecific (S)-configured pyrrolidine ring. The compound features an ethyl-substituted acetamide group at the 3-position of the pyrrolidine ring and a 2-aminoethyl side chain at the 1-position. Its molecular formula is C₁₁H₂₃N₃O, with a molecular weight of 213.32 g/mol (estimated from structural analogs in and ).

Properties

IUPAC Name

N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-13(9(2)14)10-4-6-12(8-10)7-5-11/h10H,3-8,11H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAOLUJHSTVPFN-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions.

    Acetamide Formation: The acetamide group can be introduced through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.

Scientific Research Applications

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying receptor-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide with structurally related compounds, highlighting key differences in substituents, stereochemistry, and functional groups:

Compound Name Key Structural Differences Molecular Weight (g/mol) Key Properties/Applications References
This compound (S)-pyrrolidine, 2-aminoethyl at N1, ethyl-acetamide at C3 213.32 Potential intermediate for bioactive molecules; discontinued commercial availability
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide Chloro-acetyl group replaces aminoethyl 230.71 (estimated) Higher reactivity due to electrophilic chloroacetyl group; discontinued product
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide (R)-stereoisomer, methyl instead of ethyl on acetamide 199.28 Stereochemical differences may alter receptor binding; discontinued
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide Hydroxyethyl replaces aminoethyl; methyl-acetamide 186.26 Enhanced solubility due to hydroxyl group; supplier-listed
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide Propionyl group at N1; acetamide at C2-methyl 255.34 (estimated) Larger acyl group may improve metabolic stability
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-ethylacetamide Aminopropanoyl substituent at N1; methyl linkage to pyrrolidine 241.31 (estimated) Modified backbone for peptide mimicry; multiple suppliers

Research Findings and Discussion

Stereochemical Impact

The (S)-configuration of the pyrrolidine ring in the target compound distinguishes it from its (R)-isomer ().

Functional Group Modifications

  • Aminoethyl vs. Hydroxyethyl: Replacing the amino group with a hydroxyl group () increases polarity and aqueous solubility but reduces basicity, impacting membrane permeability.
  • Chloroacetyl Substitution : The chloroacetyl derivative () introduces electrophilicity, making it a candidate for covalent inhibitor design, though instability may explain its discontinued status.

Structural Analogues in Drug Discovery

Compounds like N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide () demonstrate the importance of acyl group variations in optimizing binding to proteolytic enzymes or GPCRs.

Biological Activity

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring , an amino-acetyl group , and an ethyl-acetamide moiety . Its stereochemistry is significant for its biological interactions, with the (S) configuration playing a crucial role in its activity.

PropertyValue
IUPAC NameN-[(S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-ethylacetamide
Molecular FormulaC10H19N3O2
Molecular Weight201.28 g/mol
InChIInChI=1S/C10H19N3O2/c1-3-13(8(2)14)9-4-5-12(7-9)10(15)6-11/h9H,3-7,11H2,1-2H3/t9-/m0/s1

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound has been shown to modulate various biological pathways, potentially influencing metabolic processes through enzyme inhibition or activation.

Key Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It could interact with G-protein-coupled receptors (GPCRs), which are critical targets in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro tests against various bacterial strains have demonstrated promising results.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.025 mg/mL
Candida albicans0.025 mg/mL

These findings suggest that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Pyrrolidine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly in the context of treating neurological disorders.

Case Study : A study investigated the effects of similar pyrrolidine compounds on dopamine receptor activity, indicating that modifications in the molecular structure could enhance receptor affinity and selectivity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the side chains and functional groups can significantly influence the compound's potency and selectivity.

Key Observations:

  • Substituent Effects : The presence of different alkyl groups on the nitrogen atom alters binding affinity to target proteins.
  • Pyrrolidine Ring Modifications : Changes in the pyrrolidine ring can affect the overall stability and bioavailability of the compound.

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